REACTION_CXSMILES
|
[Na].[CH2:2]([O:4][C:5](=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3].[CH2:13](I)[CH:14]([CH3:16])[CH3:15]>>[CH2:2]([O:4][C:5](=[O:12])[CH:6]([CH2:13][CH:14]([CH3:16])[CH3:15])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3] |^1:0|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
alcohol
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
160.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
184.03 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)I
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for and additional further 15 hours at 20°
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
subsequently evaporated under reduced pressure
|
Type
|
STIRRING
|
Details
|
The residue was stirred with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered off from the solid material
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |